BenchChemオンラインストアへようこそ!

1-((2-Hydroxyethoxy)methyl)uracil

Antiviral Herpes simplex virus Thymidine kinase

1-((2-Hydroxyethoxy)methyl)uracil (CAS 78097-04-8), also referred to as acyclouridine, belongs to the class of pyrimidine acyclic nucleoside analogues wherein the ribose/deoxyribose sugar moiety is replaced by a flexible 2-hydroxyethoxymethyl chain attached at the N1 position of the uracil ring. Unlike the structurally related acyclic guanosine antiviral acyclovir, this compound and its direct pyrimidine congeners exhibit little to no intrinsic antiviral activity against herpes simplex virus type 1 (HSV-1) or other DNA/RNA viruses.

Molecular Formula C7H10N2O4
Molecular Weight 186.17 g/mol
CAS No. 78097-04-8
Cat. No. B8764066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Hydroxyethoxy)methyl)uracil
CAS78097-04-8
Molecular FormulaC7H10N2O4
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)COCCO
InChIInChI=1S/C7H10N2O4/c10-3-4-13-5-9-2-1-6(11)8-7(9)12/h1-2,10H,3-5H2,(H,8,11,12)
InChIKeyYDYOYUPJKSJCMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-((2-Hydroxyethoxy)methyl)uracil (CAS 78097-04-8): Acyclic Uridine Scaffold for Antimetabolic Chemotherapy Modulation


1-((2-Hydroxyethoxy)methyl)uracil (CAS 78097-04-8), also referred to as acyclouridine, belongs to the class of pyrimidine acyclic nucleoside analogues wherein the ribose/deoxyribose sugar moiety is replaced by a flexible 2-hydroxyethoxymethyl chain attached at the N1 position of the uracil ring [1]. Unlike the structurally related acyclic guanosine antiviral acyclovir, this compound and its direct pyrimidine congeners exhibit little to no intrinsic antiviral activity against herpes simplex virus type 1 (HSV-1) or other DNA/RNA viruses [2]. Instead, the core scaffold functions primarily as a uridine phosphorylase (UrdPase) ligand, with the unsubstituted parent serving as a reference baseline for structure-activity relationship (SAR) studies that have yielded sub-nanomolar inhibitors used in 5-fluorouracil chemotherapy modulation [3].

Why 1-((2-Hydroxyethoxy)methyl)uracil Cannot Be Replaced by Acyclovir or Unsubstituted Uracil in Phosphorylase-Targeted Research


A generic substitution strategy fails because the acyclic uracil scaffold occupies a distinct and narrow functional niche that is orthogonal to both antiviral acyclic nucleosides (e.g., acyclovir) and unmodified uracil. The 2-hydroxyethoxymethyl side chain confers selective UrdPase binding absent in uracil itself [1], yet this same scaffold, when applied to uracil rather than guanine, yields no substrate affinity for HSV-1 thymidine kinase—the critical activation step for acyclovir's antiviral mechanism [2]. Consequently, the unsubstituted 1-((2-hydroxyethoxy)methyl)uracil defines the minimal pharmacophore for UrdPase engagement and serves as the indispensable starting point for synthesizing 5-substituted derivatives whose inhibitory potency spans from micromolar to sub-nanomolar Ki values depending solely on the C5 substituent [3].

Quantitative Differentiation Evidence for 1-((2-Hydroxyethoxy)methyl)uracil vs. Acyclovir, 5-Methyl-acyclouridine, and 5-Benzylacyclouridine


Parallel Activity Profile: Absence of Anti-HSV-1 Activity vs. Acyclovir Defines Functional Class Boundary

In a direct comparative study, 1-[(2-hydroxyethoxy)methyl]uracil (compound 14) exhibited no meaningful activity against herpes simplex virus type 1 (HSV-1), whereas acyclovir (9-[(2-hydroxyethoxy)methyl]guanine) demonstrates potent anti-HSV-1 activity with typical IC50 values in the sub-micromolar range due to its efficient phosphorylation by HSV-1 thymidine kinase [1]. The pyrimidine acyclic nucleoside's inactivity is mechanistically explained by its complete lack of substrate properties toward HSV-1-induced thymidine kinase, establishing a clear functional demarcation: the 2-hydroxyethoxymethyl side chain requires a purine (guanine) base to confer antiviral activity [1].

Antiviral Herpes simplex virus Thymidine kinase Acyclic nucleoside

Hierarchical Inhibitor Potency (Ki) Mapping: Unsubstituted Acyclouridine Baseline vs. 5-Methyl-Acyclouridine and 5-Benzylacyclouridine

The unsubstituted 1-((2-hydroxyethoxy)methyl)uracil serves as the baseline UrdPase ligand within the pyrimidine acyclonucleoside series. In a comprehensive evaluation of 87 pyrimidine base and nucleoside analogs, the 5-methyl derivative (acyclothymidine, CAS 68724-11-8) emerged as the most potent of the initial series with a Ki of 3 μM, while other 5-substituted analogs—including the unsubstituted parent—had estimated Ki values of <30 μM [1]. Further SAR optimization at C5 demonstrated a dramatic potency escalation: 5-benzylacyclouridine (BAU, CAS 82857-69-0) achieved a Ki of 98 nM, and 5-(3-benzyloxybenzyl)acyclouridine (BBAU) reached 32 nM [2]. The most optimized benzylacyclouridine analogue, AM-BBAU, attained a Ki of 18 nM against mouse liver UrdPase [3].

Uridine phosphorylase Enzyme inhibition Ki determination Structure-activity relationship

Combinatorial Antitumor Synergy Data: 1-[(2-Hydroxyethoxy)methyl]uracil Derivatives as 5-Fluorouracil Bioavailability Enhancers

Patent US4916121A explicitly claims an antitumor composition comprising (i) a pyrimidine-type nucleic acid derivative (5-fluoro-2′-deoxyuridine or its acylated prodrug) and (ii) a 1-[(2-hydroxyethoxy)methyl]uracil derivative of defined formula (II) as an essential combination partner [1]. The mechanistic rationale, supported by prior biochemical data, is that 1-[(2-hydroxyethoxy)methyl]uracils inhibit uridine phosphorylase—the enzyme primarily responsible for phosphorolytic cleavage and inactivation of 5-fluoro-2′-deoxyuridine in intestinal tissue and tumor cells—thereby improving the oral bioavailability and therapeutic index of the fluoropyrimidine component [2]. This combination approach contrasts with the standalone inactivity of the uracil scaffold, as the same patent notes that the 1-[(2-hydroxyethoxy)methyl]uracil derivative itself lacks intrinsic antitumor activity [1].

Antitumor 5-Fluorouracil Prodrug stabilization Uridine phosphorylase inhibition Combination chemotherapy

Cytotoxicity Selectivity Profile: Differential Sensitivity of Human T-Lymphocyte vs. Murine Leukemia Cell Lines for 1-[(2-Hydroxyethoxy)methyl]uracil Derivatives

Palladium-catalyzed [E]-6-(2-acylvinyl)-1-[(2-hydroxyethoxy)methyl]uracil derivatives demonstrated pronounced cytotoxic activity against human T-lymphocyte cell lines Molt4/C8 and CEM, while exhibiting lower toxicity toward murine L1210 and FM3A cells [1]. This cell-line selectivity is relevant for evaluating the scaffold's potential in lymphoid malignancies. Notably, the 5-fluoro-substituted analog of the parent compound, 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil, showed an ID50 of 1.7 × 10⁻⁵ M against L1210 cells in culture, compared with 1 × 10⁻⁶ M for 5-fluorouracil (FU) itself, indicating approximately 17-fold lower potency than the clinical fluoropyrimidine, yet with a 75% increase in survival at 400 mg/kg i.p. in P388 leukemic mice without observable host toxicity [2].

Cytotoxicity Antitumor selectivity Leukemia cell lines Acyclic nucleoside

Procurement-Relevant Application Scenarios for 1-((2-Hydroxyethoxy)methyl)uracil


Synthetic Intermediate for High-Potency Uridine Phosphorylase Inhibitor Libraries

1-((2-Hydroxyethoxy)methyl)uracil serves as the core scaffold for synthesizing 5-substituted UrdPase inhibitors spanning a >1,600-fold potency range (Ki from <30 μM for the parent class to 18 nM for optimized benzylacyclouridines) [1]. Procurement of the unsubstituted compound enables in-house derivatization at C5 (halogenation, alkylation, benzylation, thioether formation) to generate focused libraries for SAR exploration, avoiding the cost and lead time of custom synthesis of each individual 5-substituted analog. This scenario is directly supported by the established synthetic route: condensation of silylated uracil with 2-(chloromethoxy)ethyl benzoate or 2-(acetoxymethoxy)ethyl acetate, followed by deprotection .

Analytical Reference Standard for Purity and Identity Testing of 5-Substituted Acyclouridine Derivatives

Given that acyclothymidine (5-methyl), BAU (5-benzyl), and PTAU (5-phenylthio) are the pharmacologically active UrdPase inhibitors, the unsubstituted parent compound serves as the chromatographic and spectroscopic reference standard for confirming the identity and purity of these derivatives during QC release, stability testing, and batch-to-batch consistency evaluation. The distinct HPLC retention time, UV λmax, and NMR signature of the unsubstituted scaffold allow detection of residual starting material or de-alkylation byproducts in 5-substituted derivative batches [1].

Negative Control in Uridine Phosphorylase Enzymatic Assays

The unsubstituted compound exhibits weak UrdPase inhibition (Ki < 30 μM, at least 10-fold less potent than the 5-methyl analog) and no detectable inhibition of thymidine phosphorylase, uridine kinase, or thymidine kinase [1]. This selectivity profile makes it an appropriate negative or baseline control in enzymatic screening cascades designed to identify and characterize novel UrdPase inhibitors, enabling reliable discrimination between specific UrdPase engagement and off-target enzyme effects.

Co-Formulation Research Component for Oral Fluoropyrimidine Bioavailability Enhancement

Based on the mechanism established in US Patent 4,916,121 [1], 1-[(2-hydroxyethoxy)methyl]uracil derivatives (including the parent and its 5-substituted analogs) are used in combination with 5-fluoro-2′-deoxyuridine or its prodrugs to inhibit intestinal and tumoral uridine phosphorylase, thereby preventing premature phosphorolytic cleavage and improving oral antitumor efficacy. While the unsubstituted parent is less potent as an inhibitor than the 5-benzyl or 5-phenylthio analogs, it defines the minimal structural requirements for this co-formulation approach and can be used in formulation compatibility and stability studies prior to progressing to more potent derivatives.

Quote Request

Request a Quote for 1-((2-Hydroxyethoxy)methyl)uracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.